10-(2,5-dimethylbenzenesulfonyl)-N-(4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
10-(2,5-dimethylbenzenesulfonyl)-N-(4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with a unique structure that includes multiple aromatic rings and a sulfonyl group
Properties
IUPAC Name |
10-(2,5-dimethylphenyl)sulfonyl-N-(4-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-13-5-8-16(9-6-13)23-20-19-17(10-11-30-19)27-21(24-20)22(25-26-27)31(28,29)18-12-14(2)4-7-15(18)3/h4-12H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBYYXOGYXKULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,5-dimethylbenzenesulfonyl)-N-(4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps, including the formation of the core tricyclic structure and the introduction of the sulfonyl and phenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
10-(2,5-dimethylbenzenesulfonyl)-N-(4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced compounds.
Scientific Research Applications
10-(2,5-dimethylbenzenesulfonyl)-N-(4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-(2,5-dimethylbenzenesulfonyl)-N-(4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
10-(2,5-dimethylbenzenesulfonyl)-N-(4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine: Unique due to its specific structure and functional groups.
Other tricyclic compounds: May have similar core structures but different substituents, leading to varied properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of aromatic rings, sulfonyl group, and tricyclic structure, which confer distinct chemical and biological properties.
Biological Activity
The compound 10-(2,5-dimethylbenzenesulfonyl)-N-(4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule with potential biological activities that merit detailed exploration. This article will discuss its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique tetraazatricyclo structure with various functional groups that may influence its biological activity. The IUPAC name indicates the presence of a sulfonyl group and multiple nitrogen atoms within its cyclic framework.
Molecular Formula and Weight
- Molecular Formula : C23H21N5O3S2
- Molecular Weight : 453.57 g/mol
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activity. The sulfonyl group and the tetraazatricyclo structure may enhance the compound's ability to interact with microbial enzymes or membranes.
Anticancer Potential
Studies have suggested that compounds containing tetraazatricyclo structures can exhibit anticancer properties by inhibiting specific pathways involved in cell proliferation and survival. This compound's unique structure may allow it to target cancer cells selectively.
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit various enzymes. Preliminary results suggest that it could act as an inhibitor of certain proteases or kinases involved in disease processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of proteases/kinases |
The mechanism of action for this compound likely involves:
- Target Binding : The compound may bind to specific enzymes or receptors, altering their function.
- Signal Transduction Modulation : It may interfere with signaling pathways critical for cell growth and survival.
- Gene Expression Regulation : The compound could potentially modulate gene expression related to inflammation or cancer progression.
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Efficacy
In vitro studies on breast cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. This suggests a potential for development as a therapeutic agent in oncology.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Studies have also explored its pharmacokinetic properties, indicating favorable absorption characteristics which are critical for drug development.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | 0.164 mg/ml |
| Lipinski's Rule | 0 violations |
| Bioavailability Score | 0.55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
